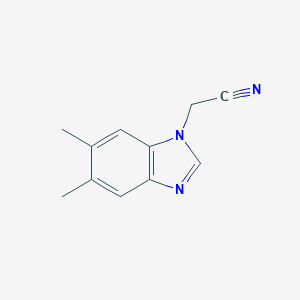

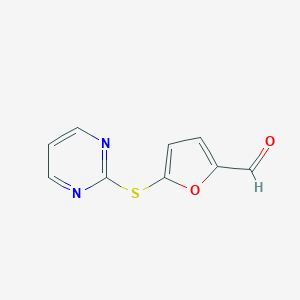

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Benzimidazole derivatives, including compounds like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile, are synthesized using various chemical reactions. For instance, Mehranpour and Zahiri (2014) described the synthesis of novel benzimidazole derivatives through the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

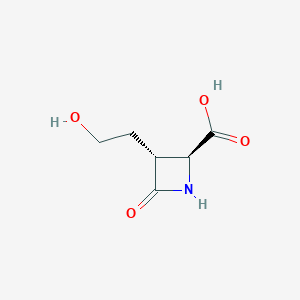

- The molecular structure of benzimidazole derivatives like (5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile often features a benzimidazole ring system. Geiger and Isaac (2014) analyzed a similar molecule, highlighting its nearly flat benzimidazole system and the orientation of substituents (Geiger & Isaac, 2014).

Chemical Reactions and Properties

- Benzimidazole derivatives undergo various chemical reactions. Acheson and Verlander (1972) studied reactions of benzimidazole-2-acetonitrile with acetylenic esters, leading to the formation of different benzimidazole-based compounds (Acheson & Verlander, 1972).

Physical Properties Analysis

- The physical properties of benzimidazole derivatives like solubility, melting point, and crystal structure are crucial for their applications. For instance, the crystal structure and molecular orientation play a significant role in the compound's behavior, as seen in the work of Geiger and Isaac (2014).

Chemical Properties Analysis

- The chemical properties of benzimidazole derivatives, including reactivity and stability, are influenced by their molecular structure. Trofimov et al. (2010) demonstrated the ring cleavage of benzimidazoles under specific conditions, showcasing the compound's reactivity (Trofimov et al., 2010).

Scientific Research Applications

Synthesis and Chemical Transformations

Chemoselective Reduction and Synthesis of Derivatives : The compound has been utilized in chemoselective reductions and synthesis of α-Benzylthiobenzimidazoleacetonitriles, showcasing its reactivity and potential in creating compounds with varied functional groups. This approach enables the development of novel chemical entities with potential applications in various fields, including medicinal chemistry and material science (Sadhu, Reddy, & Dubey, 2016).

Antitumor Evaluation : In another study, derivatives of benzimidazole demonstrated significant inhibitory effects on tumor and normal cell lines, highlighting the compound's potential role in developing new therapeutic agents. This research underscores the importance of benzimidazole derivatives in medicinal chemistry and oncology research (Al-Omran, Mohareb, & El-Khair, 2014).

Masked Amino Aldehydes Synthesis : The synthesis of masked 2-Amino-3-furancarboxaldehydes from substituted benzimidazole derivatives showcases the compound's utility in creating intermediates for further chemical transformations. These intermediates can be pivotal in synthesizing complex molecules for pharmaceuticals and other applications (Denisenko et al., 2010).

Luminescent Materials : The formation of luminescent materials through the reaction of benzimidazole derivatives with other compounds indicates its potential in developing new materials for electronic and photonic applications. This area of research can lead to innovations in displays, sensors, and lighting technologies (Piguet et al., 1996).

Safety And Hazards

properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBGPQPKWEUAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588660 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile | |

CAS RN |

167980-30-5 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)

![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)

![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)